![molecular formula C6H6BrCl2N B2579556 3-(Bromomethyl)-4-chloropyridine;hydrochloride CAS No. 2375268-55-4](/img/structure/B2579556.png)
3-(Bromomethyl)-4-chloropyridine;hydrochloride
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Overview
Description
The compound “3-(Bromomethyl)-4-chloropyridine;hydrochloride” likely belongs to the class of organic compounds known as halopyridines . These are aromatic compounds containing a halogen atom linked to a pyridine ring .
Synthesis Analysis
While specific synthesis methods for “3-(Bromomethyl)-4-chloropyridine;hydrochloride” were not found, bromomethyl compounds are often synthesized through radical reactions .Molecular Structure Analysis
The structure of a similar compound, 3-bromomethyl-2-chloro-quinoline, was found to be planar with one intramolecular hydrogen bonded interaction of the type C-H…Cl and one C-H…N intermolecular interaction .Scientific Research Applications
Allylation of Ketones
This compound can be used in the allylation of structurally diverse ketones . Efficient procedures have been developed for the allylation of these ketones with methyl 3-(bromomethyl)but-3-enoates . The possibility of using the allylation products in the target-oriented synthesis of new heterocyclic compounds has been demonstrated .
Synthesis of Bioactive Unsaturated Lactones
The compound has been used in the synthesis of bioactive unsaturated lactones based on Benzo [f]coumarin and its derivatives . The synthesized benzo [f]coumarin derivatives exhibit antioxidant properties in model systems based on hydrogen peroxide and sodium hypochlorite .
Allylation of Aldehydes and Schiff Bases
The synthetic potential of methyl 3-(bromomethyl)but-3-enoate, a 2-substituted functionalized allyl bromide, has been demonstrated previously in the allylation of aldehydes and Schiff bases . The allylation products have found application in the synthesis of biologically active compounds such as pheromones, antitumor agents, retinoids and their analogs .
Sensing Applications
Boronic acids, which can be derived from bromomethyl compounds, are increasingly utilized in diverse areas of research . This includes their utility in various sensing applications, both in homogeneous assays or heterogeneous detection .
Biological Labelling and Protein Manipulation
Boronic acids, derived from bromomethyl compounds, have been used for biological labelling, protein manipulation and modification . This allows for the study of various biological processes and the development of new therapeutics .
Separation Technologies
Boronic acids, derived from bromomethyl compounds, have been used in separation technologies . This includes the separation of various organic compounds, which can be crucial in chemical analysis and purification processes .
Safety and Hazards
Mechanism of Action
Target of Action
Many brominated and chlorinated compounds are known to interact with various biological targets. For instance, organobromine compounds are often used in medicinal chemistry due to their ability to interact with biological macromolecules .
Mode of Action
The mode of action of such compounds can vary greatly depending on their structure and the biological system they interact with. Some brominated compounds are known to undergo free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Many halogenated compounds are known to interfere with various metabolic pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the biological system it interacts with. For instance, Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, has been used with organoboron reagents .
Result of Action
Many brominated compounds are known to have significant biological effects, such as antimicrobial, antifungal, and anticancer activities .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds. For instance, bromomethane, a brominated compound, is known to be a colorless, odorless, nonflammable gas that is produced both industrially and biologically .
properties
IUPAC Name |
3-(bromomethyl)-4-chloropyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN.ClH/c7-3-5-4-9-2-1-6(5)8;/h1-2,4H,3H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMDDPRAQQUMEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)CBr.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrCl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-4-chloropyridine;hydrochloride | |
CAS RN |
2375268-55-4 |
Source
|
Record name | 3-(bromomethyl)-4-chloropyridine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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